molecular formula C23H25FN4O2S B2548321 N-cyclopentyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1242860-86-1

N-cyclopentyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No.: B2548321
CAS No.: 1242860-86-1
M. Wt: 440.54
InChI Key: URVURZZSFDTDFY-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core, a scaffold known for its role in kinase inhibition and anticancer activity . Key structural elements include:

  • 7-(2-Fluorophenyl) substitution: Likely enhances target binding via hydrophobic and π-π interactions.
  • 4-Oxo group: Stabilizes the dihydrothienopyrimidine ring, influencing electronic properties and hydrogen-bonding capacity.

Synthetic routes for analogous compounds (e.g., ) involve multi-component condensations under acidic or reflux conditions, followed by purification via recrystallization or chromatography .

Properties

IUPAC Name

N-cyclopentyl-1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O2S/c24-18-8-4-3-7-16(18)17-13-31-20-19(17)26-23(27-22(20)30)28-11-9-14(10-12-28)21(29)25-15-5-1-2-6-15/h3-4,7-8,13-15H,1-2,5-6,9-12H2,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVURZZSFDTDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article synthesizes existing research on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a thieno[3,2-d]pyrimidine moiety, and a fluorophenyl group. Its molecular formula is C19_{19}H21_{21}F1_{1}N4_{4}O2_{2}S, with a molecular weight of approximately 373.46 g/mol.

Research indicates that compounds similar to this compound demonstrate various biological activities through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its potential as an anti-cancer agent.
  • Receptor Modulation : It may interact with certain receptors in the central nervous system, influencing neurotransmitter activity and potentially offering neuroprotective effects.
  • Antimicrobial Activity : Similar derivatives have shown efficacy against bacterial and fungal strains, suggesting potential applications in treating infectious diseases.

Biological Activity Data

The following table summarizes key biological activities reported for the compound and its analogs:

Activity Type Observed Effect Reference
AnticancerInhibition of tumor cell proliferation
AntimicrobialEfficacy against Gram-positive bacteria
NeuroprotectiveModulation of neurotransmitter receptors

Case Studies

Several studies have documented the biological activity of related compounds:

  • Anticancer Efficacy : A study explored a series of thieno[3,2-d]pyrimidine derivatives, revealing that modifications similar to those in N-cyclopentyl compounds enhanced cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range.
  • Neuropharmacological Effects : Research on piperidine derivatives demonstrated their ability to cross the blood-brain barrier and exert neuroprotective effects in models of neurodegeneration. These findings suggest that N-cyclopentyl derivatives could be promising candidates for treating neurological disorders.
  • Antimicrobial Studies : A comparative study showed that certain thieno[3,2-d]pyrimidine derivatives exhibited potent antifungal activity against Candida albicans and antibacterial effects against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name Core Structure Key Modifications
Target Compound Thieno[3,2-d]pyrimidin-4-one 7-(2-Fluorophenyl), cyclopentyl-piperidine-4-carboxamide
1-[7-(2-Fluorophenyl)-4-oxo...piperidine-4-carboxamide Thieno[3,2-d]pyrimidin-4-one Phenylethyl substituent on piperidine carboxamide
N-Cyclooctyl-1-(4-oxo-7-phenyl...) Thieno[3,2-d]pyrimidin-4-one 7-Phenyl (vs. 2-fluorophenyl), cyclooctyl-piperidine-3-carboxamide
Pyrimidine derivatives () Pyrimidine or tetrahydropyrimidine Lack thieno-fused ring; substituents include nitrophenyl, bromophenyl, or thioxo

Key Observations :

  • Substitution at position 7 (2-fluorophenyl vs. phenyl) may alter steric and electronic interactions with biological targets.

Research Findings :

  • The cyclopentyl group in the target compound balances lipophilicity and metabolic stability better than the phenylethyl group in .
  • The cyclooctyl analog () shows higher metabolic resistance but may suffer from poor solubility, limiting bioavailability .

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